7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound classified under the chromone derivatives. This compound features a chromone backbone with specific functional groups that contribute to its chemical properties and potential biological activities. The compound's molecular formula is and it has a molecular weight of 392.8 g/mol. It is primarily synthesized for research purposes, particularly in medicinal chemistry and organic synthesis.
The synthesis of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one generally involves the following steps:
The molecular structure of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can be represented as follows:
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl| Property | Value |
|---|---|
| Molecular Weight | 392.8 g/mol |
| InChI Key | FFJILNFNSTWXAZ-UHFFFAOYSA-N |
| Melting Point | Not widely reported |
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions:
The mechanism of action for 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific biological targets:
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific applications:
This compound’s unique structural features and potential biological activities make it an interesting subject for further research in medicinal chemistry and related fields.
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: